molecular formula C11H11Cl2F2NO2 B2435303 Ethyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate CAS No. 2248281-41-4

Ethyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate

Cat. No. B2435303
CAS RN: 2248281-41-4
M. Wt: 298.11
InChI Key: ZEMOYZANWUSEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate is a synthetic compound used in scientific research. It is also known as DAA-1106 and is classified as a selective agonist for the peripheral benzodiazepine receptor.

Mechanism of Action

Ethyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate acts as a selective agonist for the peripheral benzodiazepine receptor. This receptor is found in high concentrations in the mitochondria of cells and is involved in various cellular processes such as energy metabolism, apoptosis, and inflammation. Activation of this receptor has been shown to have neuroprotective effects and can reduce inflammation.
Biochemical and Physiological Effects
Studies have shown that Ethyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate can cross the blood-brain barrier and bind to the peripheral benzodiazepine receptor in the brain. This can lead to increased glucose metabolism in the brain, which is important for energy production. It has also been shown to reduce inflammation in the brain and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate in lab experiments is its selectivity for the peripheral benzodiazepine receptor. This allows for more targeted studies on the effects of this receptor on cellular processes. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural compounds on the same receptor.

Future Directions

There are many future directions for the study of Ethyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate. One direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases. Another direction is to study its anti-inflammatory and anti-cancer properties in more detail. Additionally, research could be done to compare the effects of Ethyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate with other compounds that bind to the peripheral benzodiazepine receptor.

Synthesis Methods

The synthesis of Ethyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate involves the reaction of ethyl 3-amino-2,2-difluoropropanoate with 3,5-dichlorobenzoyl chloride in the presence of triethylamine. The product is then purified through column chromatography to obtain a white crystalline solid.

Scientific Research Applications

Ethyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate has been used in various scientific research studies. It has been found to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

ethyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2F2NO2/c1-2-18-10(17)11(14,15)9(16)6-3-7(12)5-8(13)4-6/h3-5,9H,2,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMOYZANWUSEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC(=CC(=C1)Cl)Cl)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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